N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide” is a complex organic compound. It contains a cyclobutanecarboxamide group, a piperidin-4-yl group, and a 3-cyanopyrazin-2-yl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual functional groups (cyclobutanecarboxamide, piperidin-4-yl, and 3-cyanopyrazin-2-yl), followed by their combination through various chemical reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The cyclobutanecarboxamide group would likely form a rigid, cyclic structure, while the piperidin-4-yl and 3-cyanopyrazin-2-yl groups could potentially introduce additional rings or chains into the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by its functional groups. The amide group in the cyclobutanecarboxamide could participate in condensation or hydrolysis reactions, while the nitrogen atoms in the piperidin-4-yl and 3-cyanopyrazin-2-yl groups could act as nucleophiles in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure and functional groups .Wissenschaftliche Forschungsanwendungen
Neuroinflammation Imaging
A prominent application of this compound is in neuroinflammation imaging, particularly through PET (Positron Emission Tomography). One study describes the development of a PET radiotracer, [11C]CPPC, for imaging reactive microglia and disease-associated microglia, which are key in neuroinflammation. This tracer targets the CSF1R (colony-stimulating factor 1 receptor), primarily expressed by microglia in the brain. The ability to noninvasively visualize microglial activity aids in understanding neuroinflammatory processes in various neuropsychiatric disorders, such as Alzheimer's disease and traumatic brain injury. The study demonstrates [11C]CPPC's potential for monitoring neuroinflammatory effects, especially in the context of developing new therapeutics targeting neuroinflammation (Horti et al., 2019).
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, including those with a pyrazine moiety, play a crucial role in medicinal chemistry due to their diverse biological activities. A study on the synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide explores its potential as a PET agent for imaging the IRAK4 enzyme in neuroinflammation. Such compounds are valuable for their implications in understanding and treating neuroinflammatory conditions (Wang et al., 2018).
Anti-Angiogenic and DNA Cleavage Activities
Another avenue of research investigates the anti-angiogenic and DNA cleavage activities of novel derivatives, showcasing the potential of such compounds in anticancer strategies. For example, a study on N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives revealed significant effects in blocking blood vessel formation in vivo, suggesting their utility as anticancer agents by inhibiting angiogenesis and affecting DNA processes (Kambappa et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c17-10-14-15(19-7-6-18-14)21-8-4-12(5-9-21)11-20-16(22)13-2-1-3-13/h6-7,12-13H,1-5,8-9,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSMBKCIPMVVSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.